molecular formula C11H11NO6 B8549685 4-(Methoxycarbonyl)-2,5-dimethyl-3-nitrobenzoic acid

4-(Methoxycarbonyl)-2,5-dimethyl-3-nitrobenzoic acid

Cat. No.: B8549685
M. Wt: 253.21 g/mol
InChI Key: LXUYKYSXZWYOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methoxycarbonyl)-2,5-dimethyl-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H11NO6 and its molecular weight is 253.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4-methoxycarbonyl-2,5-dimethyl-3-nitrobenzoic acid

InChI

InChI=1S/C11H11NO6/c1-5-4-7(10(13)14)6(2)9(12(16)17)8(5)11(15)18-3/h4H,1-3H3,(H,13,14)

InChI Key

LXUYKYSXZWYOPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC)[N+](=O)[O-])C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl 2,5-dimethyl-3-nitroterephthalate (2.27 g, 8.50 mmol) was dissolved in 1,4-dioxane (20 mL) and was cooled in an ice bath. 1N Sodium hydroxide (8.5 mL) was added dropwise, and the mixture was stirred at ambient temperature for 2.25 h. Additional 1N sodium hydroxide (0.5 mL) was added drop-wise and the mixture was stirred at ambient temperature for a further 1 h at which point another 0.5 mL aliquot of 1N aqueous sodium hydroxide was added and stirring was continued for an additional 1 h. The reaction mixture was diluted with water and was washed with ether. The aqueous portion was acidified with 1N hydrochloric acid to pH ˜2 and then was extracted with ethyl acetate (2×). The combined ethyl acetate portion was dried over sodium sulfate, then filtered and concentrated to provide 4-(methoxycarbonyl)-2,5-dimethyl-3-nitrobenzoic acid (quantitative yield). 1H NMR (400 MHz, d6-DMSO): δ 13.8 (br s, 1H), 7.93 (d, 1H), 3.81 (s, 3H), 2.38 (s, 3H), 2.37 (s, 3H); MS (EI) for C11H11NO6: 252 (M−H).
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2.27 g
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20 mL
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8.5 mL
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0.5 mL
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